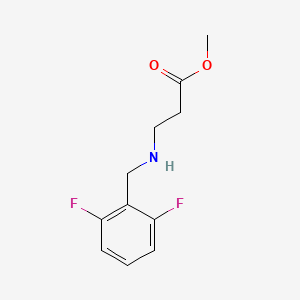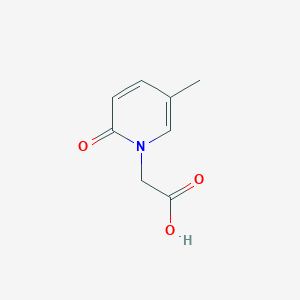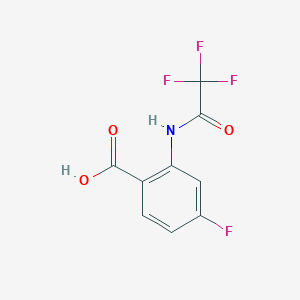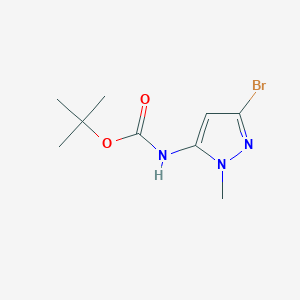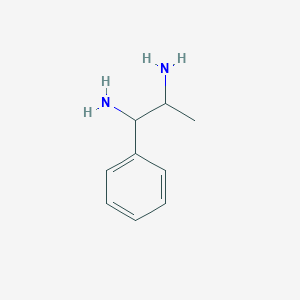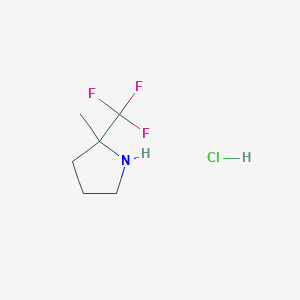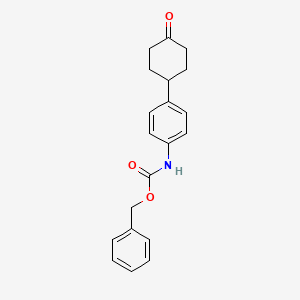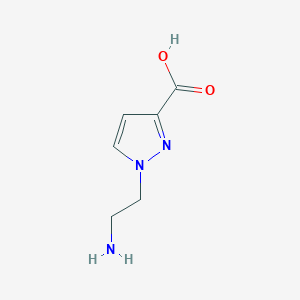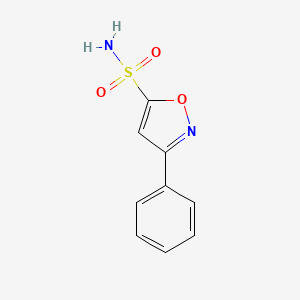
3-Phenyl-1,2-oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2-oxazole-5-sulfonamide is a heterocyclic compound that features an oxazole ring fused with a sulfonamide group and a phenyl group. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the oxazole ring, which contains both nitrogen and oxygen atoms, imparts unique chemical properties to the compound, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-oxazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1-phenylethanone with sulfonyl chloride in the presence of a base, followed by cyclodehydration to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired chemical properties of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-oxazole-5-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, sulfonamide-modified compounds, and phenyl-substituted products. These modifications can enhance the biological activity and chemical stability of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring and sulfonamide group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The compound may also interfere with cellular signaling pathways, affecting processes like cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler analog without the sulfonamide group, used in various chemical and biological applications.
Benzoxazole: Features a fused benzene ring, offering enhanced stability and different biological activities.
Oxazoline: A reduced form of oxazole with different reactivity and applications.
Uniqueness
3-Phenyl-1,2-oxazole-5-sulfonamide is unique due to the presence of both the oxazole ring and the sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H8N2O3S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
3-phenyl-1,2-oxazole-5-sulfonamide |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) |
InChI Key |
YMXGCHKPHMPTGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


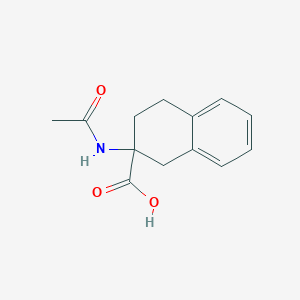


![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)
![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
